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molecular formula C12H10O5 B8782668 4-Acetyl-6-methoxyisochroman-1,3-dione CAS No. 918662-40-5

4-Acetyl-6-methoxyisochroman-1,3-dione

Cat. No. B8782668
M. Wt: 234.20 g/mol
InChI Key: NJCYEMDJSJLAGJ-UHFFFAOYSA-N
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Patent
US07915288B2

Procedure details

Pyridine (5.0 ml, 62 mmol) is added slowly to suspension of 2-carboxymethyl-4-methoxy-benzoic acid (10 g, 48 mmol) in acetic anhydride (80 ml) at 0° C. After stirring for 16 h, ether (100 ml) is added. The resulting solid is collected and dried to give 10 g of 4-acetyl-6-methoxy-isochroman-1,3-dione.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[C:7]([CH2:10][C:11]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=[O:14])([OH:9])=O.[CH3:22][CH2:23][O:24]CC>C(OC(=O)C)(=O)C>[C:23]([CH:10]1[C:11]2[C:12](=[CH:16][CH:17]=[C:18]([O:20][CH3:21])[CH:19]=2)[C:13](=[O:14])[O:15][C:7]1=[O:9])(=[O:24])[CH3:22]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)(O)CC1=C(C(=O)O)C=CC(=C1)OC
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solid is collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)C1C(OC(C2=CC=C(C=C12)OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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